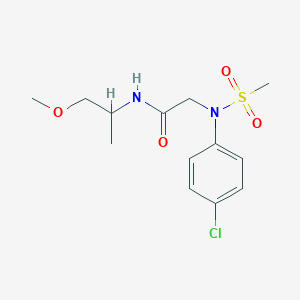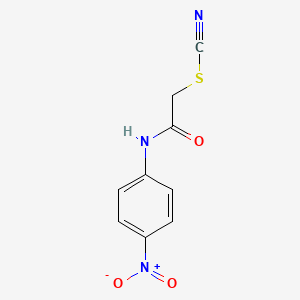![molecular formula C20H24N2O2S B12474386 N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B12474386.png)
N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydrobenzothiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzothiophene ring.
Attachment of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, often using morpholine and a suitable leaving group on the benzothiophene core.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Similar in having a morpholine group and a complex ring structure.
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Shares the benzamide and morpholine groups but differs in the core structure.
Uniqueness
N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is unique due to its tetrahydrobenzothiophene core, which imparts distinct chemical and biological properties compared to other benzamide derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H24N2O2S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C20H24N2O2S/c23-19(15-6-2-1-3-7-15)21-20-17(14-22-10-12-24-13-11-22)16-8-4-5-9-18(16)25-20/h1-3,6-7H,4-5,8-14H2,(H,21,23) |
InChI Key |
BIRXJZGKUSDXSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12474310.png)

![N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B12474314.png)
![Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-7-(hydroxyimino)benzo[b]thiophene-3-carboxylate](/img/structure/B12474320.png)
![4-{[(4-Oxo-4-phenylbutanoyl)oxy]acetyl}phenyl benzoate](/img/structure/B12474325.png)
![2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide](/img/structure/B12474331.png)
![N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12474332.png)
![2-[2-(cyclohexylacetyl)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B12474340.png)
![4-[4-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12474352.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B12474359.png)

![2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12474368.png)
![Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B12474375.png)

